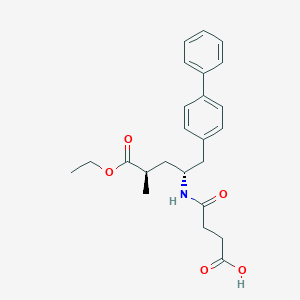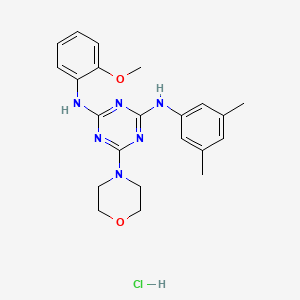
lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a lithium salt of a 1,2,4-triazole derivative. 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . This computational method allows for the prediction of the molecule’s geometry, vibrational frequencies, and other physical properties .Physical And Chemical Properties Analysis
Based on the structure, we can infer that this compound is likely to be a solid at room temperature. As a lithium salt, it would be expected to be soluble in polar solvents .科学的研究の応用
Coordination Polymers and Crystal Structures
Lithium(1+) ion compounds with various carboxylates have been extensively studied for their unique coordination polymers and crystal structures. For instance, sodium(I) and lithium(I) coordination polymers with 1H-indazole-3-carboxylic acid demonstrate distinct crystal packing influenced by intermolecular hydrogen bonds, showcasing their potential in designing new material structures with specific properties (Szmigiel-Bakalarz et al., 2020).
Fluorescence Properties
Compounds based on asymmetric azoles carboxylate ligands, including lithium salts, have shown interesting fluorescence properties, suggesting their application in photoluminescent materials and sensors. These properties are significantly influenced by their structure and the counter anions present (Li et al., 2021).
Ionic Liquid Properties
A triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties at room temperature presents new opportunities for the development of functional molecular and macromolecular lithium salts. This innovation is particularly relevant in the context of electrolytes for energy storage and conversion devices (Flachard et al., 2018).
Electrochemical Applications
Lithium salts like lithium 4,5-dicyano-1,2,3-triazolate (LiDCTA) have been proposed for lithium battery electrolyte applications. Their anion coordination interactions are crucial for understanding their suitability and performance in such applications (McOwen et al., 2014).
Spectroscopic Studies
Spectroscopic studies on the coordination of lithium cations to various anions, including 1,2,3-Triazole-4,5-dicarbonitrile (TADC), provide insights into the electronic structures and potential applications of these complexes in various fields such as sensors and battery technologies (Johansson et al., 2003).
Lithium-ion Batteries
Research on metallapillararene/metallacalixarene metal-organic frameworks (MOFs) incorporating polyoxometalates (POMs) has led to the development of promising anode materials for lithium-ion batteries (LIBs), demonstrating superior electrochemical performance compared to conventional anodes. This signifies the potential of lithium salts in enhancing the capacity and stability of LIBs (Yang et al., 2017).
作用機序
将来の方向性
The development of new compounds with 1,2,4-triazole cores is an active area of research, with potential applications in medicinal chemistry and material science . Future work could involve the synthesis and characterization of new 1,2,4-triazole derivatives, as well as studies of their biological activity .
特性
IUPAC Name |
lithium;2-propan-2-yl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-4(2)9-5(6(10)11)7-3-8-9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADOXLQVTFPDCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)N1C(=NC=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate | |
CAS RN |
1803607-32-0 |
Source


|
| Record name | lithium 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)



![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![4-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2589783.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)
